ワルファリンナトリウム

概要

説明

ワルファリンナトリウムは広く使用されている抗凝固剤であり、一般的に「血液希釈剤」と呼ばれています。深部静脈血栓症や肺塞栓症など、循環器系の血栓の予防と治療に使用されます。 ワルファリンナトリウムは、血液凝固に不可欠なビタミンK依存性凝固因子の合成を阻害することにより作用します .

2. 製法

合成経路と反応条件: ワルファリンナトリウムは、ワルファリン酸から合成できます。反応は通常、エタノールなどの極性有機溶媒中で、低温で重炭酸ナトリウムまたは炭酸ナトリウムなどの揮発性塩基を使用して行われます。 この方法により、分解することなく純粋なワルファリンナトリウムを製造できます .

工業的製造方法: 工業的には、ワルファリンナトリウムは、過剰なワルファリン酸に水酸化ナトリウム水溶液を反応させることによって製造されます。その後、エタノールを加えて溶液を濾過することにより、過剰な酸を除去します。 このプロセスにより、結晶性のワルファリンナトリウムが得られます .

科学的研究の応用

Warfarin sodium has numerous applications in scientific research, including:

Chemistry: It is used as a standard compound in analytical chemistry for studying anticoagulant properties.

Biology: Warfarin sodium is used in biological studies to understand blood coagulation mechanisms.

Medicine: It is extensively used in clinical settings to prevent and treat thromboembolic disorders.

Industry: Warfarin sodium is used in the pharmaceutical industry for the production of anticoagulant medications

作用機序

ワルファリンナトリウムは、ビタミンKエポキシドレダクターゼという酵素を阻害することにより、その効果を発揮します。この酵素は、凝固因子II、VII、IX、およびXの合成に不可欠なビタミンK1の再活性化を担当しています。 この酵素を阻害することにより、ワルファリンナトリウムはこれらの凝固因子の血漿濃度を低下させ、その結果、血液の凝固能力が低下します .

類似化合物:

- アピキサバン(エリキュース)

- ダビガトラン(プラダクサ)

- リバーロキサバン(ザレルト)

- エドキサバン(サベッサ)

比較: ワルファリンナトリウムは、ビタミンK拮抗剤としての作用機序が独特です。アピキサバン、ダビガトラン、リバーロキサバンなどの新しい抗凝固剤とは異なり、特定の凝固因子を直接阻害しますが、ワルファリンナトリウムは複数の凝固因子の合成を阻害することで作用します。 これは、ワルファリンナトリウムを非常に効果的にしますが、副作用を避けるために、血液レベルを注意深く監視する必要があります .

生化学分析

Biochemical Properties

Warfarin sodium acts by inhibiting the synthesis of vitamin K-dependent clotting factors, which include Factors II, VII, IX, and X . These factors are essential for the coagulation process, and their inhibition by warfarin sodium prevents the formation of blood clots .

Cellular Effects

Warfarin sodium exerts its effects on various types of cells, primarily those involved in the coagulation process . By inhibiting the synthesis of vitamin K-dependent clotting factors, warfarin sodium affects the function of these cells, leading to a decreased ability to form blood clots . This can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of warfarin sodium involves the inhibition of vitamin K epoxide reductase, an enzyme that reactivates vitamin K1 . Without sufficient active vitamin K1, the plasma concentrations of clotting factors II, VII, IX, and X are reduced, thus decreasing the clotting ability .

Temporal Effects in Laboratory Settings

The effects of warfarin sodium can change over time in laboratory settings. For instance, the anticoagulant effect of warfarin does not occur for at least three days after drug initiation despite prolongation of the prothrombin time (PT) at earlier time points . This is due to the depletion of both factor X and factor II (prothrombin), which are important for clinical efficacy .

Dosage Effects in Animal Models

In animal models, the effects of warfarin sodium can vary with different dosages. Doses of 5-50 mg/kg have been associated with toxicity in both dogs and cats . Signs of toxicity include extreme fatigue, refusal to eat, bloody urine, and vomiting .

Metabolic Pathways

Warfarin sodium is metabolized by a variety of cytochrome P450 enzymes into different hydroxylated metabolites . These metabolites then undergo phase II enzyme biotransformation to glucuronidated or sulfated metabolites before excretion .

Transport and Distribution

Warfarin sodium distributes into a relatively small apparent volume of distribution of about 0.14 liter/kg . A distribution phase lasting 6 to 12 hours is distinguishable after rapid intravenous or oral administration of an aqueous solution .

Subcellular Localization

Given its mechanism of action, it is likely that warfarin sodium primarily interacts with enzymes in the cytoplasm where the vitamin K-dependent clotting factors are synthesized .

準備方法

Synthetic Routes and Reaction Conditions: Warfarin sodium can be synthesized from warfarin acid. The reaction is typically conducted in a polar organic solvent, such as ethanol, using a volatilizable base like sodium bicarbonate or sodium carbonate at low temperatures. This method ensures the production of pure warfarin sodium without decomposition .

Industrial Production Methods: In industrial settings, warfarin sodium is prepared by reacting an aqueous sodium hydroxide solution with an excess of warfarin acid. The excess acid is then removed by adding ethanol and filtering the solution. This process yields crystalline warfarin sodium .

化学反応の分析

反応の種類: ワルファリンナトリウムは、以下を含むさまざまな化学反応を起こします。

酸化: ワルファリンナトリウムは酸化されて、さまざまな代謝物を形成する可能性があります。

還元: 特定の条件下で還元して、さまざまな生成物を得ることができます。

置換: ワルファリンナトリウムは、置換反応を起こし、1つの官能基が別の官能基に置き換わる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: 置換反応には、さまざまな求核剤を使用できます。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化により水酸化代謝物が得られる一方、還元によりワルファリンナトリウムの還元形が得られます。

4. 科学研究における用途

ワルファリンナトリウムは、以下を含む科学研究で数多くの用途があります。

化学: 抗凝固特性を研究するための分析化学における標準化合物として使用されます。

生物学: ワルファリンナトリウムは、血液凝固メカニズムを理解するための生物学的調査で使用されます。

医学: 血栓塞栓症の予防と治療のために、臨床現場で広く使用されています。

類似化合物との比較

- Apixaban (Eliquis)

- Dabigatran (Pradaxa)

- Rivaroxaban (Xarelto)

- Edoxaban (Savaysa)

Comparison: Warfarin sodium is unique in its mechanism of action as a vitamin K antagonist. Unlike newer anticoagulants such as apixaban, dabigatran, and rivaroxaban, which directly inhibit specific clotting factors, warfarin sodium works by inhibiting the synthesis of multiple clotting factors. This makes warfarin sodium highly effective but also requires careful monitoring of blood levels to avoid adverse effects .

特性

CAS番号 |

129-06-6 |

|---|---|

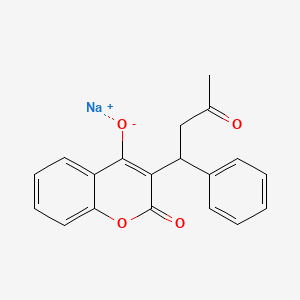

分子式 |

C19H16NaO4 |

分子量 |

331.3 g/mol |

IUPAC名 |

sodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate |

InChI |

InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3; |

InChIキー |

FSSPYKRRYDTFQZ-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |

正規SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[Na] |

外観 |

White to off-white solid powder. |

Key on ui other cas no. |

129-06-6 5543-79-3 67430-45-9 |

物理的記述 |

Warfarin sodium is a slightly bitter crystalline powder. An anticoagulant used as a rodenticide. (EPA, 1998) |

ピクトグラム |

Acute Toxic; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one Aldocumar Apo-Warfarin Coumadin Coumadine Gen-Warfarin Marevan Potassium, Warfarin Sodium, Warfarin Tedicumar Warfant Warfarin Warfarin Potassium Warfarin Sodium |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Warfarin Sodium inhibits the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver. [, ] It does so by interfering with the action of vitamin K epoxide reductase, an enzyme essential for regenerating the active form of vitamin K. [, ] Without sufficient active vitamin K, the production of these clotting factors is impaired, leading to a decrease in blood clotting.

A: Inhibiting these factors (II, VII, IX, and X) disrupts the coagulation cascade, ultimately preventing the formation of fibrin, a key protein involved in clot formation. [, ] This leads to a prolonged prothrombin time (PT) and International Normalized Ratio (INR), laboratory measures of blood clotting ability. [, , ]

A: The molecular formula of Warfarin Sodium is C19H15NaO4, and its molecular weight is 330.3 g/mol. [, ]

ANone: Several spectroscopic techniques can be employed:

- Raman Spectroscopy: This technique is particularly useful for distinguishing between the amorphous and crystalline forms of Warfarin Sodium. Characteristic vibration peaks are observed at 1573 cm-1 and 1612 cm-1 for the API, while excipient peaks can be seen at 1463 cm-1. []

- IR Spectroscopy (IR-ATR): While less sensitive than Raman spectroscopy for Warfarin Sodium due to its low concentration in formulations, IR spectroscopy can still provide valuable information about its chemical structure. []

- UV Spectroscopy: This technique can be used to detect both protonated and unprotonated Warfarin ions in solution, offering insights into the drug's dissolution and stability in different media. []

A: Warfarin sodium in flavored preservative-free formulations prepared from powder and stored in amber glass bottles, are stable for at least 30 days at room temperature and 45 days under refrigeration. [] The stability is less when prepared from tablets, with stability up to 21 days at 25°C and 30 days at 4°C. []

ANone: This section is not applicable as the provided research papers do not describe Warfarin Sodium as possessing catalytic properties or being used in catalytic applications.

ANone: This section is not applicable as the provided research papers do not discuss the use of computational chemistry or modeling techniques for Warfarin Sodium.

ANone: This section is not applicable as the provided research papers do not delve into specific SAR studies on Warfarin Sodium.

ANone: Several factors influence Warfarin Sodium's stability, including:

- pH: The pH of the solution significantly impacts Warfarin Sodium's stability. At lower pH levels, the sodium salt dissociates, and the Warfarin ion becomes protonated, leading to the crystallization of the less soluble unsalted form. []

- Temperature: Temperature variations can affect the rate of degradation and potentially impact the drug's solubility. [, ]

- Light Exposure: Warfarin sodium is known to be light sensitive and can undergo degradation upon exposure. [, ]

ANone: To enhance Warfarin Sodium's stability, these strategies are commonly used:

- Buffer Systems: Incorporating appropriate buffer systems helps maintain a stable pH, preventing significant fluctuations that could lead to degradation. [, ]

- Suitable Packaging: Using amber glass bottles helps protect the formulation from light, reducing photodegradation. []

- Temperature Control: Storing Warfarin Sodium formulations at recommended temperatures, often under refrigeration, can slow down degradation processes. []

ANone: This section is not applicable as the provided research papers primarily focus on the pharmacological and physicochemical aspects of Warfarin Sodium rather than SHE regulations.

A: Warfarin Sodium is readily absorbed after oral administration, achieving peak plasma concentrations within 1-4 hours. [, , , ] It is highly protein-bound (approximately 97%) primarily to albumin in the plasma. [, ] This binding significantly influences its distribution and elimination.

A: Warfarin Sodium undergoes extensive hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, mainly CYP2C9. [, , ] Genetic variations in CYP2C9 can significantly influence an individual's response to Warfarin Sodium therapy. [, , ] The drug is primarily excreted in the urine as metabolites, with a small portion eliminated in the bile. [, ]

A: Many drugs can interact with Warfarin Sodium, altering its metabolism and clearance, potentially leading to significant fluctuations in INR levels. [, , , ] Close monitoring of INR is crucial when adding or discontinuing medications in patients stabilized on Warfarin Sodium.

A: Rat models have been commonly employed to investigate the pharmacokinetics and pharmacodynamics of Warfarin Sodium. [, , , , ] Researchers have used these models to explore the impact of various factors on drug absorption, distribution, metabolism, and excretion, including the influence of biliary drainage and co-administration with other drugs like Ferulic acid and gliclazide. [, ]

A: Yes, clinical trials have compared Warfarin Sodium to other anticoagulants, including low-dose heparin. [, ] These studies have provided valuable insights into the relative efficacy and safety profiles of these medications for preventing and treating venous thromboembolism.

ANone: This section is not explicitly addressed in the provided research papers.

ANone: This section is not included as per the request to exclude information about drug side effects, interactions, or contraindications.

ANone: This section is not applicable as the research papers primarily focus on conventional oral and intravenous administration routes for Warfarin Sodium and do not delve into targeted drug delivery strategies.

A: Polymorphisms in the CYP2C9 and VKORC1 genes significantly influence Warfarin Sodium's metabolism and therefore its dosage requirements. [, , ] Genetic testing for these polymorphisms can help personalize Warfarin Sodium dosing and potentially improve patient outcomes.

ANone: Several methods are employed, including:

- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying Warfarin Sodium in various matrices, including tablets and plasma. [, , , , , ]

- Spectrophotometry: This method, particularly UV spectrophotometry, is useful for determining Warfarin Sodium concentrations in solution, although it may be less specific than HPLC. [, , ]

- Raman Spectroscopy: While primarily used for qualitative analysis and distinguishing between different forms of Warfarin Sodium, Raman spectroscopy can be used for quantitative analysis when combined with appropriate calibration methods. [, ]

A: Warfarin sodium exhibits dissolution rate-limited absorption, meaning its dissolution rate directly impacts the rate and extent of its absorption. [, , ] Factors influencing dissolution, such as the drug's solid form, particle size, and formulation excipients, can significantly affect its bioavailability.

ANone: Quality control measures for Warfarin Sodium tablets typically involve evaluating parameters such as:

- Weight Variation: Ensuring uniform tablet weight is crucial for dose consistency. [, ]

- Friability: Assessing the tablets' resistance to chipping and breakage during handling and transportation. []

- Hardness: Measuring the tablets' mechanical strength, which can impact disintegration and dissolution. [, ]

- Content Uniformity: Determining the uniformity of the active ingredient within a batch of tablets. [, , ]

- Dissolution Rate: Evaluating the rate at which the drug dissolves from the tablet, as it directly influences bioavailability. [, , ]

ANone: This specific aspect is not discussed in the provided research papers.

A: Warfarin Sodium, primarily metabolized by CYP2C9, can be influenced by co-administration with drugs that either induce or inhibit this enzyme. [, , , ] Enzyme induction can lead to decreased Warfarin Sodium levels and reduced efficacy, while enzyme inhibition can result in increased drug levels and an elevated risk of bleeding.

ANone: This aspect is not addressed in the provided research papers.

ANone: Several alternative anticoagulants are available, including:

- Heparins: Both unfractionated heparin and low molecular weight heparins (LMWHs) are effective anticoagulants. [, , ] LMWHs offer advantages like once-daily dosing and less frequent monitoring requirements compared to unfractionated heparin.

ANone: This topic is not covered in the research papers provided.

ANone: The research papers highlight the importance of:

- Analytical Equipment: Access to instruments like HPLC, spectrophotometers, and Raman spectrometers is crucial for characterizing, quantifying, and studying Warfarin Sodium. [, , , , , , , ]

- Animal Models: Rat models are frequently used to investigate Warfarin Sodium's pharmacokinetics, pharmacodynamics, and potential drug interactions. [, , , , ]

A: While the excerpts don't provide a detailed historical account, they refer to the early development and clinical use of Warfarin Sodium. [, ] These papers highlight the evolution of understanding regarding its mechanism of action, pharmacokinetics, and clinical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。